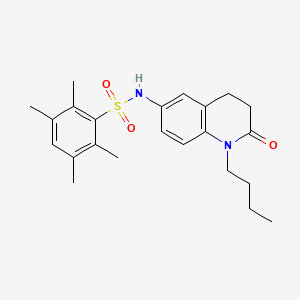

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3,5,6-tetramethylbenzene-1-sulfonamide

Description

The compound N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3,5,6-tetramethylbenzene-1-sulfonamide features a 3,4-dihydroquinolin-2(1H)-one scaffold with a butyl substituent at the N1 position and a 2,3,5,6-tetramethylbenzene sulfonamide group at the C6 position. This structure combines a lipophilic alkyl chain with a sterically hindered sulfonamide moiety, which may influence its physicochemical properties (e.g., solubility, logP) and biological interactions.

Properties

IUPAC Name |

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-2,3,5,6-tetramethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O3S/c1-6-7-12-25-21-10-9-20(14-19(21)8-11-22(25)26)24-29(27,28)23-17(4)15(2)13-16(3)18(23)5/h9-10,13-14,24H,6-8,11-12H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYQHPJFCJJTXJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C(=CC(=C3C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3,5,6-tetramethylbenzene-1-sulfonamide typically involves multiple steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an aniline derivative with a β-ketoester under acidic conditions.

Introduction of the Butyl Group: The butyl group is introduced via alkylation, using butyl bromide in the presence of a base such as potassium carbonate.

Sulfonamide Formation: The final step involves the reaction of the quinoline derivative with 2,3,5,6-tetramethylbenzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions (temperature, pressure, and pH) would be essential to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can target the carbonyl group in the quinoline ring, converting it to a hydroxyl group.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Hydroxyquinoline derivatives.

Substitution: Various sulfonamide derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In the realm of chemistry, N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3,5,6-tetramethylbenzene-1-sulfonamide serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various modifications that can lead to novel compounds with potential applications in drug development and materials science.

Biology

Biologically, this compound exhibits promising antibacterial properties. The sulfonamide group is known to inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), essential for folic acid synthesis in bacteria. This mechanism positions it as a candidate for developing new antibiotics to combat resistant bacterial strains .

Medicine

In medical research, the compound is being investigated for its therapeutic potential beyond antibacterial applications. Preliminary studies suggest that it may also possess anticancer properties. Research indicates that compounds with similar structures have shown efficacy against various human tumor cell lines . The ability to inhibit specific enzymes involved in cancer metabolism could be a vital aspect of its therapeutic profile.

Industrial Applications

Industrially, this compound could be utilized in the production of pharmaceuticals and specialty chemicals. Its unique properties make it suitable for developing new materials with tailored functionalities that meet specific industrial needs.

Antibacterial Activity

A study evaluated the antibacterial efficacy of this compound against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive and Gram-negative bacteria. The compound's mechanism involved competitive inhibition of dihydropteroate synthase (DHPS), crucial for folate synthesis in bacteria .

Anticancer Potential

Another investigation focused on the anticancer activity of related sulfonamide derivatives. These derivatives were tested against a panel of human cancer cell lines and demonstrated considerable cytotoxic effects at low micromolar concentrations. The findings suggest that modifications to the sulfonamide structure can enhance biological activity and specificity toward cancer cells .

Mechanism of Action

The mechanism of action of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3,5,6-tetramethylbenzene-1-sulfonamide involves the inhibition of bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competing with PABA, the compound inhibits the enzyme, preventing the synthesis of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Key Implications of Structural Variations

- Lipophilicity : The butyl chain in the target compound likely increases logP compared to the polar pyrrolidinyl-ethyl group in (S)-35, affecting membrane permeability.

- Chirality : Unlike (S)-35 and (R)-35, the target compound’s lack of reported chiral centers simplifies synthesis but may limit enantiomer-specific activity.

Biological Activity

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3,5,6-tetramethylbenzene-1-sulfonamide is a complex organic compound notable for its potential biological activities. This article will explore its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that combines a tetrahydroquinoline moiety with a sulfonamide group . The presence of these functional groups contributes to its diverse biological activities. The molecular formula is with a molecular weight of approximately 388.5 g/mol .

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Condensation Reaction : The initial step often involves the condensation of 6-aminoquinoline with a suitable sulfonyl chloride under basic conditions.

- Alkylation and Oxidation : Subsequent reactions introduce the butyl group and the oxo functionality through alkylation and oxidation processes.

- Purification : The final product is purified using techniques such as recrystallization or chromatography .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

- Antibacterial Activity : Studies have shown effectiveness against various bacterial strains including Staphylococcus aureus, Escherichia coli, and Bacillus subtilis .

- Antifungal Activity : The compound also demonstrates antifungal properties against pathogens like Aspergillus niger and Candida albicans.

Cytotoxicity

In vitro studies have evaluated the cytotoxic effects of this compound against cancer cell lines such as HeLa and MCF-7. The findings suggest that it may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

The following table summarizes the cytotoxic activity against different cell lines:

| Cell Line | IC50 (μM) | Remarks |

|---|---|---|

| HeLa | 29 | Significant cytotoxicity observed |

| MCF-7 | 35 | Moderate cytotoxicity reported |

The mechanism by which this compound exerts its biological effects may involve:

- Enzyme Inhibition : Interaction with enzymes critical for DNA replication and repair.

- Receptor Binding : Modulation of receptor activity involved in cellular signaling pathways related to inflammation and cancer progression .

Case Studies

Several studies have highlighted the biological activity of similar compounds:

- Study on Antibacterial Properties : A series of quinoline derivatives were synthesized and tested for their antibacterial efficacy. Compounds showed better activity than standard antibiotics in some cases .

- Cytotoxic Evaluation : Research on hybrid derivatives containing tetrahydroquinoline structures revealed enhanced cytotoxic effects against multiple cancer cell lines. These studies support the potential use of such compounds in cancer therapy .

Q & A

Q. What are the recommended methodologies for synthesizing and purifying N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3,5,6-tetramethylbenzene-1-sulfonamide, and how can reaction yields be optimized?

- Methodology :

- Synthetic Routes : Adapt multi-step protocols from structurally analogous sulfonamides (e.g., coupling reactions for sulfonamide bond formation, as seen in trifluoromethanesulfonate derivatives) .

- Purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization in polar aprotic solvents. Monitor purity via TLC or HPLC.

- Yield Optimization : Conduct kinetic studies under varying temperatures, catalysts (e.g., Pd-based for cross-coupling), and solvent systems (e.g., DMF for solubility). Employ Design of Experiments (DoE) to identify critical parameters .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how can structural ambiguities be resolved?

- Methodology :

- NMR Analysis : Use - and -NMR to confirm substituent positions and stereochemistry. Compare with spectra of related tetrahydroquinoline-sulfonamide hybrids .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolve ambiguities in regiochemistry or stereoisomerism by growing single crystals in dichloromethane/methanol mixtures .

Q. What in silico approaches are suitable for predicting the physicochemical properties and ligand-receptor interactions of this compound?

- Methodology :

- Molecular Dynamics (MD) : Simulate solubility and logP values using software like Schrödinger or AutoDock.

- Docking Studies : Map sulfonamide interactions with target proteins (e.g., enzymes with hydrophobic pockets) using PyMOL or Chimera .

- ADMET Prediction : Use SwissADME or ADMETLab to assess bioavailability and toxicity risks .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in biological systems, particularly in enzyme inhibition or receptor modulation?

- Methodology :

- Kinetic Assays : Perform time-dependent inhibition studies (e.g., IC determination) with recombinant enzymes (e.g., kinases or proteases).

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamics.

- CRISPR-Cas9 Knockout Models : Validate target specificity by comparing wild-type vs. knockout cell lines .

Q. What strategies are recommended for resolving contradictions in experimental data, such as discrepancies between in vitro and in vivo efficacy?

- Methodology :

- Meta-Analysis : Systematically compare datasets across studies, adjusting for variables like dosage, metabolic stability, and cell permeability.

- Metabolomic Profiling : Use LC-MS to identify active metabolites in vivo that may differ from in vitro results.

- Toxicokinetic Modeling : Integrate physiologically based pharmacokinetic (PBPK) models to account for species-specific differences .

Q. How can the compound’s stability and degradation pathways be systematically evaluated under varying storage and physiological conditions?

- Methodology :

- Forced Degradation Studies : Expose the compound to heat, light, and hydrolytic conditions (acid/base). Monitor degradation via UPLC-PDA.

- Accelerated Stability Testing : Use Q (Arrhenius) models to predict shelf-life at 25°C based on data from 40°C/75% RH.

- Mass Balance Analysis : Track degradation products and propose pathways using MS/MS fragmentation .

Q. What advanced models (e.g., organ-on-a-chip, 3D tumor spheroids) are appropriate for studying the compound’s efficacy and toxicity in preclinical research?

- Methodology :

- 3D Spheroid Cultures : Embed compound-treated spheroids in Matrigel to mimic tumor microenvironments. Assess viability via ATP-based luminescence.

- Microphysiological Systems : Use liver-on-a-chip models to evaluate hepatic metabolism and off-target effects.

- Zebrafish Embryotoxicity Assays : Screen for developmental toxicity at sub-micromolar concentrations .

Q. How should researchers integrate multi-omics data (proteomics, transcriptomics) to map the compound’s downstream signaling pathways?

- Methodology :

- Network Pharmacology : Construct protein-protein interaction networks using STRING or Cytoscape.

- Pathway Enrichment Analysis : Apply Gene Ontology (GO) or KEGG to identify overrepresented pathways (e.g., apoptosis, inflammation).

- Machine Learning : Train classifiers on omics datasets to predict biomarkers of response .

Methodological Considerations

- Theoretical Frameworks : Link studies to conceptual models (e.g., structure-activity relationships, enzyme kinetics) to guide hypothesis-driven research .

- Data Validation : Use orthogonal assays (e.g., SPR alongside ITC) to confirm binding interactions .

- Ethical Compliance : Adhere to safety protocols (e.g., S24/25 for skin/eye protection) and non-medical use clauses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.